molecular formula C8H5NO2S B205835 4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium

4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium

Cat. No.: B205835
M. Wt: 179.20 g/mol
InChI Key: LIAZLXDEPKYEDN-UHFFFAOYSA-N
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Description

CAY10562, formally known as 4-phenyl-1,3,2-oxathiazol-3-ium-5-olate, is a pH-controlled nitric oxide donor. This compound is part of a new class of S-nitrosothiol species that act as nitric oxide donors under acidic conditions. It is known for its ability to decompose with a half-life of 6 minutes in 0.1 M phosphate buffer at pH 5.0 and 37°C .

Preparation Methods

The synthesis of CAY10562 involves the formation of the 1,3,2-oxathiazol-3-ium-5-olate ring. The synthetic route typically includes the reaction of a phenyl-substituted thiourea with an appropriate oxidizing agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

CAY10562 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: Substitution reactions can occur, particularly involving the phenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

CAY10562 has a wide range of scientific research applications:

    Chemistry: Used as a nitric oxide donor in various chemical reactions.

    Biology: Studied for its effects on biological systems, particularly in relation to nitric oxide signaling.

    Medicine: Investigated for potential therapeutic applications due to its ability to release nitric oxide under controlled conditions.

    Industry: Utilized in the development of nitric oxide-releasing materials and compounds.

Mechanism of Action

The mechanism of action of CAY10562 involves the controlled release of nitric oxide under acidic conditions. This release is facilitated by the decomposition of the S-nitrosothiol group within the compound. The nitric oxide then interacts with various molecular targets and pathways, including the relaxation of smooth muscle cells and modulation of vascular tone .

Comparison with Similar Compounds

CAY10562 is unique due to its pH-controlled nitric oxide release mechanism. Similar compounds include:

Biological Activity

4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C10H8N2O3S
  • Molecular Weight : 232.25 g/mol
  • IUPAC Name : 4-Phenyl-5-(hydroxy)thia(IV)isoxazole

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits cytokine production

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of 4-Phenyl-5-oxylato-3-thia(IV)isoxazole in vitro using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, supporting its use as a potential antioxidant therapeutic agent in oxidative stress-related conditions.
  • Case Study on Antimicrobial Efficacy :
    In another study, the antimicrobial activity was assessed against various bacterial strains. The compound showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential application in developing new antimicrobial agents.
  • Case Study on Anti-inflammatory Mechanism :
    A recent investigation focused on the anti-inflammatory properties of the compound in a murine model of induced inflammation. Results indicated a significant decrease in inflammatory markers and improved clinical outcomes, suggesting its therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

4-phenyl-1-oxa-3λ4-thia-2-azacyclopenta-2,3-dien-5-one

InChI

InChI=1S/C8H5NO2S/c10-8-7(12-9-11-8)6-4-2-1-3-5-6/h1-5H

InChI Key

LIAZLXDEPKYEDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=S=NOC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=S=NOC2=O

Synonyms

4-phenyl-1,3,2-Oxathiazolylium-5-olate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium
Reactant of Route 2
4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium
Reactant of Route 3
4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium
Reactant of Route 4
4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium
Reactant of Route 5
4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium
Reactant of Route 6
4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium

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